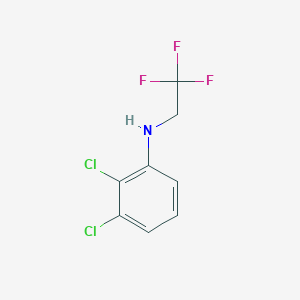
2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6Cl2F3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine atoms at the 2 and 3 positions, and the amino group is substituted by a 2,2,2-trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2,3-dichloroaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a catalyst, such as iron porphyrin, under controlled conditions to ensure high yield and purity . The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and minimizes environmental impact.
化学反応の分析
Types of Reactions
2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with reaction conditions typically involving elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted anilines, while oxidation can produce quinones.
科学的研究の応用
2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with target molecules. The chlorine atoms on the benzene ring may also contribute to its reactivity and binding affinity .
類似化合物との比較
Similar Compounds
2,3-dichloroaniline: Similar structure but lacks the trifluoroethyl group.
2,3-dichloro-N-methylaniline: Similar structure with a methyl group instead of a trifluoroethyl group.
2,3-dichloro-N-ethyl aniline: Similar structure with an ethyl group instead of a trifluoroethyl group.
Uniqueness
2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H6Cl2F3N |
|---|---|
分子量 |
244.04 g/mol |
IUPAC名 |
2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-2-1-3-6(7(5)10)14-4-8(11,12)13/h1-3,14H,4H2 |
InChIキー |
LLMUDGHNGOQSIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


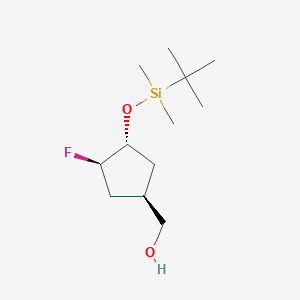
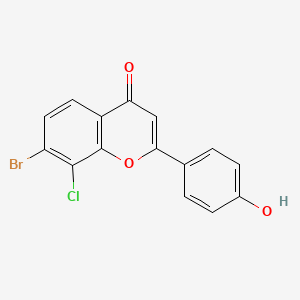
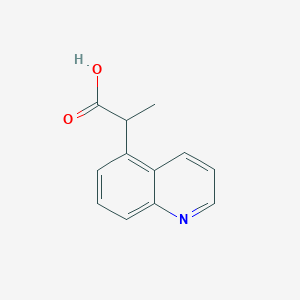
![4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13324459.png)
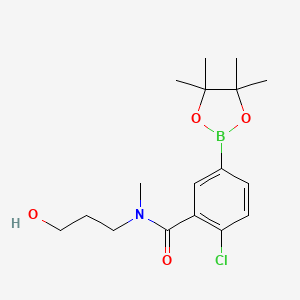
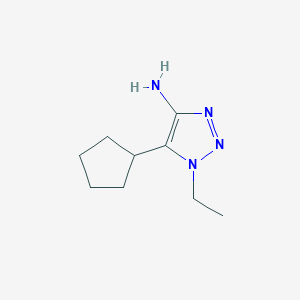
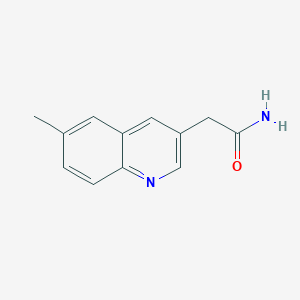
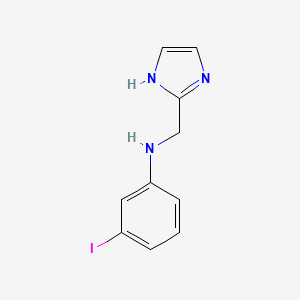
![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
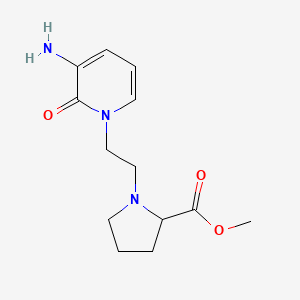
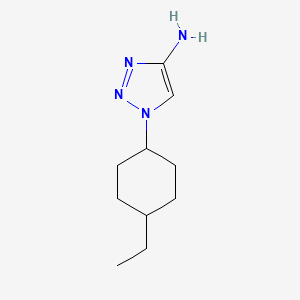


![5-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B13324530.png)
